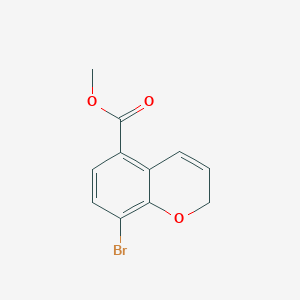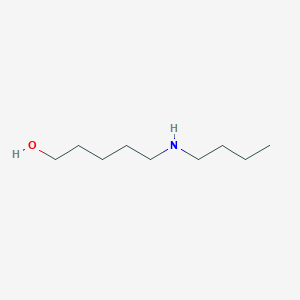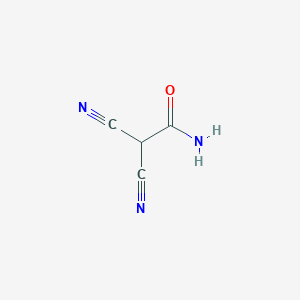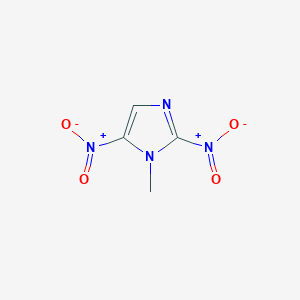
1-Methyl-2,5-dinitroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-dinitroimidazole is a chemical compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in the field of high-energy materials due to their favorable insensitivity and performance characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dinitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 2 and 5 positions of the imidazole ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,5-dinitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or sodium azide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include 1-methyl-2-amino-5-nitroimidazole or 1-methyl-2-thio-5-nitroimidazole.
Reduction: Products include 1-methyl-2,5-diaminoimidazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Aplicaciones Científicas De Investigación
1-Methyl-2,5-dinitroimidazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitroimidazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the formulation of high-energy materials and explosives due to its stability and performance characteristics.
Mecanismo De Acción
The mechanism of action of 1-methyl-2,5-dinitroimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known to exert their effects through the generation of reactive nitrogen species.
Comparación Con Compuestos Similares
1-Methyl-2,4,5-trinitroimidazole: Known for its high energy and low sensitivity, used in explosives.
2,4-Dinitroimidazole: Another high-energy material with applications in explosives.
1-Methyl-4,5-dinitroimidazole: Studied for its potential use in pharmaceuticals and high-energy materials.
Uniqueness: 1-Methyl-2,5-dinitroimidazole is unique due to its specific nitration pattern, which imparts distinct chemical and physical properties. Its selective nitration at the 2 and 5 positions makes it a valuable intermediate for the synthesis of other specialized compounds.
Propiedades
Número CAS |
67019-81-2 |
|---|---|
Fórmula molecular |
C4H4N4O4 |
Peso molecular |
172.10 g/mol |
Nombre IUPAC |
1-methyl-2,5-dinitroimidazole |
InChI |
InChI=1S/C4H4N4O4/c1-6-3(7(9)10)2-5-4(6)8(11)12/h2H,1H3 |
Clave InChI |
RZZSRPZDGQEDAQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
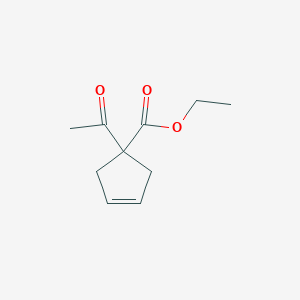
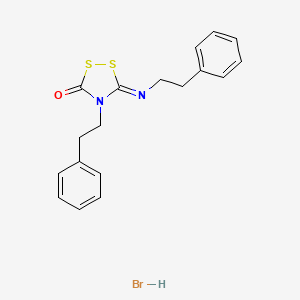
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
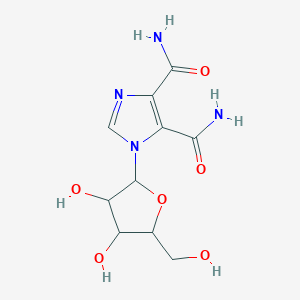
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
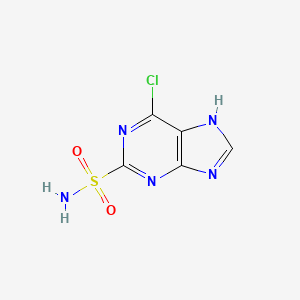
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
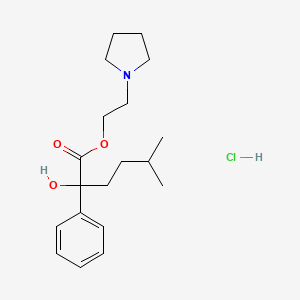
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
